2-methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Overview
Description
2-Methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran core substituted with various functional groups, including a bromine atom, a methoxy group, and an ethenylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the benzofuran core.
Methoxylation: Addition of a methoxy group to the benzofuran ring.
Ethenylation: Attachment of an ethenylphenyl group through a coupling reaction.
Carboxylation: Introduction of a carboxylate ester group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification techniques is crucial to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy group may yield a carbonyl compound, while substitution of the bromine atom can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-Methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of functional groups such as the bromine atom and methoxy group can influence its binding affinity and reactivity with biological molecules. The compound may exert its effects through mechanisms such as enzyme inhibition, receptor modulation, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Shares the bromine and methoxy functional groups but lacks the benzofuran core and ethenylphenyl moiety.
4-Bromo-2,5-dimethoxyphenethylamine: Contains bromine and methoxy groups but differs in its overall structure and functional groups.
Uniqueness
The uniqueness of 2-methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate lies in its combination of functional groups and the benzofuran core, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and exploration of various biological activities, making it a valuable compound in scientific research.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(4-ethenylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrO5/c1-4-15-5-7-16(8-6-15)13-27-20-11-17-19(12-18(20)23)28-14(2)21(17)22(24)26-10-9-25-3/h4-8,11-12H,1,9-10,13H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMXTLABWRPPQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)C=C)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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